molecular formula C25H24N4O4 B6480080 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941009-01-4

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480080
CAS No.: 941009-01-4
M. Wt: 444.5 g/mol
InChI Key: OYDMRTWFPSOWDD-FMIVXFBMSA-N
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Description

The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a piperazinyl-benzoyl group and an (E)-configured ethenyl linkage to a 2-methoxyphenyl ring. Its molecular formula is C25H24N4O4, with a molecular weight of 444.49 g/mol . The structural components include:

  • Piperazine ring: Functionalized with a 4-methoxybenzoyl group at the N1 position.
  • Oxazole core: Positions 2 and 5 are substituted with an (E)-styrenyl group (2-methoxyphenyl) and the piperazinyl-benzoyl moiety, respectively.

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-20-10-7-19(8-11-20)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(33-25)12-9-18-5-3-4-6-22(18)32-2/h3-12H,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMRTWFPSOWDD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS No. 941009-07-0) is a complex organic molecule known for its diverse biological activities. This compound features a piperazine ring, an oxazole ring, and methoxy substituents, contributing to its pharmacological relevance. The molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 444.5 g/mol.

Structural Characteristics

The structural composition of this compound includes:

  • Piperazine Ring : Known for its ability to interact with various receptors and enzymes.
  • Oxazole Ring : A five-membered heterocyclic ring that enhances the compound's bioactivity.
  • Methoxy Groups : These substituents often play a role in modulating biological activity through electronic effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows potential inhibitory effects on various enzymes, including:
    • Histone Deacetylases (HDACs) : Implicated in cancer therapy.
    • Carbonic Anhydrase (CA) : Involved in regulating pH and fluid balance.
  • Receptor Modulation : The piperazine moiety allows interaction with neurotransmitter receptors, which may lead to effects such as:
    • Antidepressant activity through serotonin receptor modulation.
    • Anticancer effects via interaction with tyrosine kinases.
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HeLa, CaCo-2 cell lines
Enzyme InhibitionInhibition of HDACs and CA
AntidepressantModulation of serotonin receptors
AntimicrobialActivity against bacterial strains

Case Studies

  • Cytotoxic Activity :
    • A study evaluated the cytotoxic effects of the compound on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. Results indicated a significant decrease in cell viability, suggesting potential as an anticancer agent .
  • Enzyme Inhibition :
    • Research demonstrated that derivatives of oxazole compounds exhibit inhibitory activity against HDACs, which are crucial in cancer progression and treatment. This suggests that the oxazole component of our target compound may confer similar properties .
  • Antidepressant Effects :
    • The piperazine structure has been linked to modulation of neurotransmitter systems, particularly serotonin pathways, which could provide therapeutic benefits in mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s analogs differ primarily in substituents on the benzoyl and ethenyl groups. Key examples include:

Compound Name R1 (Benzoyl Substituent) R2 (Ethenyl Substituent) Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Target Compound 4-methoxy 2-methoxyphenyl C25H24N4O4 444.49 (E)-ethenyl, dual methoxy groups
Fluorinated Analog 1 4-fluoro 4-fluorophenyl C23H18F2N4O3 436.87* Dual fluoro substituents
Fluorinated Analog 2 4-fluoro 4-fluorophenylethenyl C25H20F2N4O3 474.46* (E)-ethenyl with fluoro groups
Chlorinated Analog 4-chloro 2-methoxyphenylethenyl C25H21ClN4O4 448.91 Chlorine enhances lipophilicity
Methoxy-Modified Analog 2-methoxy 4-methoxyphenylethenyl C25H24N4O4 444.48 Altered methoxy positioning
Key Observations:
  • Electron-Withdrawing vs.
  • Stereochemistry : The (E)-configuration of the ethenyl group is conserved in analogs, critical for maintaining planar geometry and π-π stacking interactions .
  • Molecular Weight : Chlorinated and fluorinated analogs exhibit higher molecular weights (~448–474 g/mol) compared to methoxy derivatives (~444 g/mol), influencing pharmacokinetic properties like solubility .

Pharmacological Screening Data

Notable trends:

  • Piperazine-Based Derivatives : Compounds with 4-arylpiperazine moieties (e.g., 18F-Mefway) are used in PET imaging of 5-HT1A receptors, hinting at possible neuropharmacological applications for the target compound .
  • Carboxamide Analogs : Derivatives like benzo[b]furan-2-carboxamides show moderate-to-high yields (47–67%) and thermal stability (melting points up to 268°C), indicating robust synthetic feasibility for related structures .

Critical Notes and Limitations

Structural Nuances: Minor substituent changes (e.g., methoxy vs. fluoro at R1/R2) significantly impact physicochemical properties, necessitating careful SAR studies .

Data Gaps : Exact synthetic routes, in vitro/in vivo activity, and pharmacokinetic data for the target compound are unavailable in the provided evidence.

Configuration Sensitivity : The (E)-ethenyl configuration is crucial for maintaining molecular planarity; (Z)-isomers would likely exhibit divergent binding profiles .

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